N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine
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Overview
Description
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a 4-fluorophenyl group, two methoxy groups, and a 4-methylbenzenesulfonyl group. Its unique structure makes it an interesting subject for research in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the 4-Fluorophenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 4-fluorophenyl is coupled with a halogenated quinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, which may reduce the quinoline ring or other reducible groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate certain pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-6,7-dimethoxyquinolin-4-amine: Lacks the 4-methylbenzenesulfonyl group, which may result in different biological activity.
N-(4-chlorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is unique due to the combination of its substituents, which may confer specific biological activities and chemical reactivity not observed in similar compounds. The presence of the 4-fluorophenyl group and the 4-methylbenzenesulfonyl group may enhance its interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-15-4-10-18(11-5-15)32(28,29)23-14-26-20-13-22(31-3)21(30-2)12-19(20)24(23)27-17-8-6-16(25)7-9-17/h4-14H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMOKUCDFXLYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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